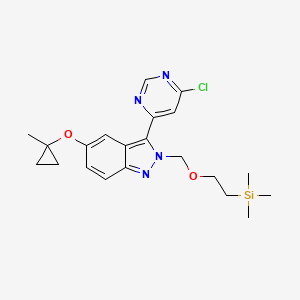
Isopropylaminosulfoni-d7 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylaminosulfoni-d7 Acid is a deuterium-labeled compound used primarily as an intermediate in the synthesis of other chemical compounds. It is particularly notable for its role in the production of Bentazon-d7, a deuterium-labeled herbicide. This compound is also the labeled form of Isopropylaminosulfonic Acid, which is used in the synthesis of N-Alkylsulfamic Acid Derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopropylaminosulfoni-d7 Acid typically involves the incorporation of deuterium into the molecular structure. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and specialized equipment to ensure the efficient and consistent incorporation of deuterium. The process may involve multiple steps, including the preparation of deuterated starting materials, reaction optimization, and purification of the final product to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropylaminosulfoni-d7 Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amines or other functional groups .
Applications De Recherche Scientifique
Isopropylaminosulfoni-d7 Acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for tracing and analytical studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of deuterium-labeled drugs for pharmacokinetic studies.
Industry: Applied in the production of herbicides and other agrochemicals
Mécanisme D'action
The mechanism of action of Isopropylaminosulfoni-d7 Acid involves its role as an intermediate in chemical reactions. The deuterium labeling allows for the tracking of the compound through various metabolic and chemical pathways. This labeling provides insights into the molecular targets and pathways involved in the reactions, facilitating a better understanding of the compound’s behavior and effects .
Comparaison Avec Des Composés Similaires
Isopropylaminosulfonic Acid: The non-deuterated form of Isopropylaminosulfoni-d7 Acid, used in similar applications but without the isotopic labeling.
Bentazon-d7: A deuterium-labeled herbicide synthesized using this compound as an intermediate.
N-Alkylsulfamic Acid Derivatives: Compounds synthesized using this compound, used in various industrial applications
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigations of chemical and biological processes that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C3H8ClNO2S |
|---|---|
Poids moléculaire |
164.66 g/mol |
Nom IUPAC |
N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)sulfamoyl chloride |
InChI |
InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3/i1D3,2D3,3D |
Clé InChI |
AGRDPCWQGGNEQL-YYWVXINBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NS(=O)(=O)Cl |
SMILES canonique |
CC(C)NS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)



![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)




![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanamine](/img/structure/B15293825.png)

